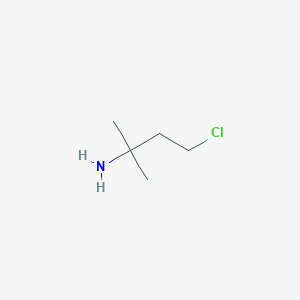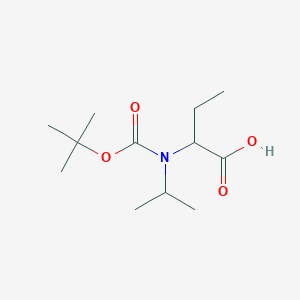![molecular formula C11H19NO4 B15307273 3-{[(Tert-butoxy)carbonyl]amino}propyl prop-2-enoate](/img/structure/B15307273.png)
3-{[(Tert-butoxy)carbonyl]amino}propyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(Tert-butoxy)carbonyl]amino}propyl prop-2-enoate is a chemical compound that belongs to the class of tert-butyloxycarbonyl (Boc)-protected amino acids. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amino functionality, preventing unwanted reactions during synthetic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(tert-butoxy)carbonyl]amino}propyl prop-2-enoate typically involves the reaction of tert-butyl dicarbonate (Boc2O) with the corresponding amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile. The reaction conditions can vary, but it is often performed at ambient temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}propyl prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol.
Major Products
Deprotection: The major product is the free amine after removal of the Boc group.
Coupling: The major products are peptides or other amide-containing compounds.
Aplicaciones Científicas De Investigación
3-{[(Tert-butoxy)carbonyl]amino}propyl prop-2-enoate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the synthesis of pharmaceutical compounds and drug candidates.
Bioconjugation: Utilized in the modification of biomolecules for various applications, including diagnostics and therapeutics.
Mecanismo De Acción
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}propyl prop-2-enoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality, preventing unwanted side reactions during synthetic processes. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
Comparación Con Compuestos Similares
Similar Compounds
- 3-{[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid
- 3-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)prop-2-ynoic acid
Uniqueness
3-{[(Tert-butoxy)carbonyl]amino}propyl prop-2-enoate is unique due to its specific structure, which includes a prop-2-enoate group. This structural feature allows it to participate in unique chemical reactions and makes it a valuable building block in organic synthesis. Its versatility in peptide synthesis and drug development further distinguishes it from other Boc-protected amino acids.
Propiedades
Fórmula molecular |
C11H19NO4 |
|---|---|
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl prop-2-enoate |
InChI |
InChI=1S/C11H19NO4/c1-5-9(13)15-8-6-7-12-10(14)16-11(2,3)4/h5H,1,6-8H2,2-4H3,(H,12,14) |
Clave InChI |
NFYBNGSLYSWURL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCOC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






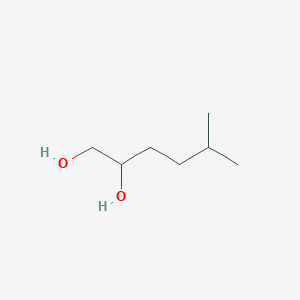
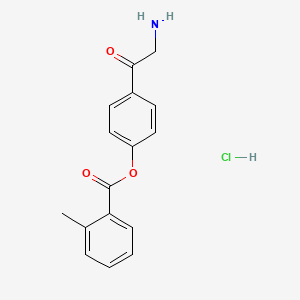

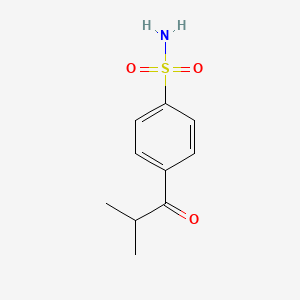
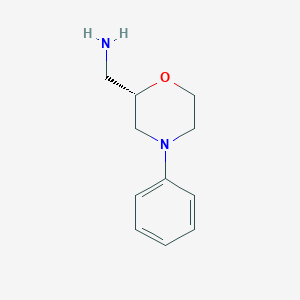
![Methyl 2-[(3-bromopyridin-2-yl)amino]acetate](/img/structure/B15307263.png)

